![molecular formula C13H12N2O2S B8593762 7-Methylimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B8593762.png)
7-Methylimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazo[2,1-b][1,3]benzothiazole core, which is a fused bicyclic system containing both nitrogen and sulfur atoms. The ethyl ester group at the 2-position and the methyl group at the 7-position further contribute to its chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of 7-Methylimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like 1,4-dioxane under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
7-Methylimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethyl group, forming amides or alcohol derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Applications De Recherche Scientifique
7-Methylimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activity, making it a potential candidate for drug discovery and development.
Medicine: Due to its biological activity, it is being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 7-Methylimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
7-Methylimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also contain an imidazo core but differ in the fused ring system.
Imidazothiazoles: These compounds have a similar fused ring system but differ in the position of the nitrogen and sulfur atoms.
The uniqueness of this compound lies in its specific structural features and the presence of both nitrogen and sulfur atoms in the fused ring system, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H12N2O2S |
|---|---|
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
ethyl 6-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2S/c1-3-17-12(16)9-7-15-10-5-4-8(2)6-11(10)18-13(15)14-9/h4-7H,3H2,1-2H3 |
Clé InChI |
DHUOZZWPEJRSGY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN2C3=C(C=C(C=C3)C)SC2=N1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-bromo-4-[2-(cyclopropylmethoxy)ethyl]Benzene](/img/structure/B8593681.png)
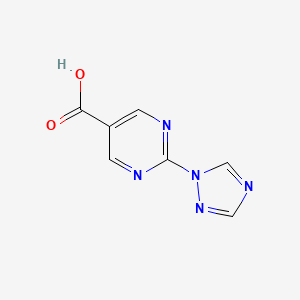

![1-[8-(4-Amino-piperidin-1-yl)-quinolin-2-yl]-1H-benzoimidazol-5-ol](/img/structure/B8593689.png)
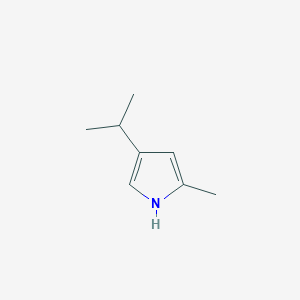
![N-[1-(Methylsulfanyl)-2-nitroethenyl]pyridin-3-amine](/img/structure/B8593706.png)

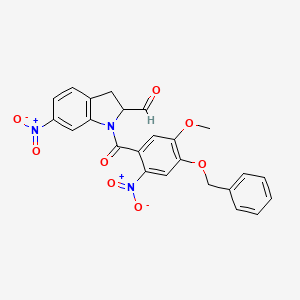
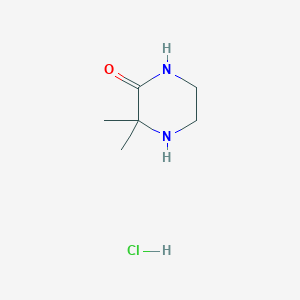
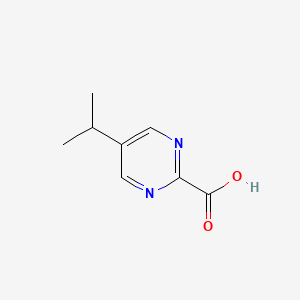

![[2,3-Dichloro-4-(1-ethyl-1H-pyrazole-5-carbonyl)phenoxy]acetic acid](/img/structure/B8593754.png)

![2-Chloro-5-{[2-(nitromethylidene)pyrrolidin-3-yl]methyl}pyridine](/img/structure/B8593772.png)
